2,4-dichloroimidazo[2,1-f][1,2,4]triazine
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Overview
Description
2,4-Dichloroimidazo[2,1-f][1,2,4]triazine is a heterocyclic aromatic compound belonging to the triazine family. It is characterized by its molecular formula C5H2Cl2N4 and a molecular weight of 189 g/mol . This compound is notable for its applications in various scientific fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It is known that triazine derivatives can interfere with various signaling pathways to induce cell death
Mode of Action
It is known that triazine derivatives can interact with their targets to induce changes that lead to cell death . The specific interactions of this compound with its targets are yet to be elucidated.
Biochemical Pathways
It is known that triazine derivatives can interfere with various signaling pathways . The specific pathways affected by this compound and their downstream effects need further investigation.
Pharmacokinetics
It is known that triazine derivatives can have low rates of glucuronidation, indicating higher metabolic stability .
Result of Action
It is known that triazine derivatives can induce cell death . The specific effects of this compound on molecular and cellular levels need further investigation.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine involves multiple synthetic routes, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions. One common method involves the cyclization of 1,2,4-triazine derivatives with chloroacetaldehyde or its dimethyl acetal.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroimidazo[2,1-f][1,2,4]triazine undergoes various organic transformations, including:
- Electrophilic Addition
- Coupling Reactions
- Nucleophilic Displacement
- Intramolecular Cyclization
Common Reagents and Conditions: Common reagents used in these reactions include nucleophilic agents, chloroacetaldehyde, and dimethyl acetal. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Scientific Research Applications
2,4-Dichloroimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
- Chemistry: Used in the synthesis of pharmaceuticals and as a catalyst in organic synthesis.
- Biology: Explored for its potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
- Material Science: Investigated for its use in the development of novel materials with unique properties.
- Industry: Employed in various industrial applications due to its chemical versatility and stability.
Comparison with Similar Compounds
- 2,4-Dichloroimidazo[1,2-a]pyridine
- 2,4-Dichloroimidazo[1,2-b]pyridazine
- 2,4-Dichloroimidazo[1,2-c]pyrimidine
Comparison: Compared to these similar compounds, 2,4-dichloroimidazo[2,1-f][1,2,4]triazine is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
2,4-dichloroimidazo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFAZQVYQBMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810700-89-0 |
Source
|
Record name | 2,4-dichloroimidazo[2,1-f][1,2,4]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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